molecular formula C13H13N3OS B2557414 3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole CAS No. 2034552-69-5

3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole

Cat. No.: B2557414
CAS No.: 2034552-69-5
M. Wt: 259.33
InChI Key: YBDQYWQTAZKKKX-UHFFFAOYSA-N
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Description

3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole is a bicyclic heterocyclic compound featuring a unique fusion of a sulfur-containing azabicyclo[2.2.1]heptane system and an indazole moiety linked via a carbonyl group. The bicyclo[2.2.1]heptane core incorporates both nitrogen (aza) and sulfur (thia) atoms at positions 5 and 2, respectively, creating a rigid, three-dimensional scaffold.

Properties

IUPAC Name

1H-indazol-3-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-13(16-6-9-5-8(16)7-18-9)12-10-3-1-2-4-11(10)14-15-12/h1-4,8-9H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDQYWQTAZKKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the indazole moiety. Common synthetic routes involve the use of cyclization reactions, often under specific conditions to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of high-yield reactions and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-{2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .

Comparison with Similar Compounds

2-{2-azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid

  • Structure : This compound shares the azabicyclo[2.2.1]heptane core but lacks the sulfur atom within the bicyclic system. Instead, a thiazole ring (a five-membered heterocycle with nitrogen and sulfur) is appended, along with a carboxylic acid group at position 3.
  • Functional Groups: The absence of sulfur in the bicyclo system reduces electronic complexity compared to the target compound.
  • Applications: Classified under life science products, it may serve as a synthetic intermediate or building block for bioactive molecules.

2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride

  • Structure : This derivative features the same bicyclo[2.2.1]heptane backbone as the target compound but with the sulfur atom oxidized to a sulfone (2,2-dioxide). The hydrochloride salt improves aqueous solubility.
  • Functional Groups : The sulfone group increases electronegativity and hydrogen-bonding capacity, which may alter receptor affinity compared to the sulfide-containing target compound.
  • Applications: Marketed as an industrial-grade chemical, it is likely used in agrochemicals, pharmaceuticals, or as a synthetic intermediate.

Structural and Functional Comparison Table

Parameter 3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole 2-{2-azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
Core Bicyclic System 2-thia-5-azabicyclo[2.2.1]heptane 2-azabicyclo[2.2.1]heptane 2-thia-5-azabicyclo[2.2.1]heptane (oxidized to sulfone)
Key Functional Groups Indazole-3-carbonyl Thiazole-5-carboxylic acid Sulfone, hydrochloride salt
Sulfur Oxidation State Sulfide (S⁰) Thiazole (S⁰) Sulfone (S⁺VI)
Solubility Likely moderate (depends on formulation) High (due to carboxylic acid) High (hydrochloride salt and sulfone)
Applications Potential drug candidate (inferred from indazole moiety) Life science intermediate Industrial (agrochemicals, APIs)
Safety Data Availability Not provided Not available Industrial-grade (99% purity)

Implications of Structural Differences

Electronic and Steric Effects :

  • The sulfide in the target compound may confer nucleophilic reactivity, whereas the sulfone in its oxidized analogue increases polarity and metabolic stability.
  • The indazole group’s aromaticity and hydrogen-bonding capacity contrast with the thiazole-carboxylic acid’s ionizable group, suggesting divergent target interactions .

The thiazole-carboxylic acid’s ionizable group may limit blood-brain barrier penetration, restricting its utility to peripheral targets .

Industrial vs. Pharmaceutical Use :

  • The hydrochloride salt and sulfone in ’s compound align with industrial applications requiring high solubility and stability.
  • The target compound’s indazole moiety positions it closer to drug discovery pipelines, though further pharmacological profiling is needed .

Biological Activity

The compound 3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole is a member of the bicyclic azabicyclo family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that integrates both sulfur and nitrogen heteroatoms, contributing to its biological properties. The molecular formula is C12H14N2O2SC_{12}H_{14}N_2O_2S, with a molecular weight of approximately 254 Da. Its structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₂S
Molecular Weight254 Da
LogP-0.74
Polar Surface Area (Ų)53
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may exhibit inhibitory effects on certain enzymes that play crucial roles in metabolic processes.

Antimicrobial Activity

A significant area of research focuses on the antimicrobial properties of this compound. Studies have shown that derivatives of bicyclic azabicyclo compounds can possess antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Anti-inflammatory Effects

Research has also indicated potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. The mechanism may involve the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways .

Anticancer Properties

The anticancer potential of similar bicyclic compounds has been explored, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The underlying mechanisms often involve the disruption of cell cycle progression and induction of oxidative stress within cancer cells .

Case Studies

  • Antimicrobial Screening : A study evaluated various derivatives of azabicyclo compounds against multiple bacterial strains, revealing that some exhibited significant zones of inhibition (IZs) compared to standard antibiotics . The results indicated that modifications to the bicyclic structure could enhance antimicrobial efficacy.
  • Anti-inflammatory Assays : In a recent investigation, the compound was tested for its ability to modulate inflammatory responses in vitro, showing promising results in reducing cytokine levels in treated cell lines .
  • Anticancer Activity : A series of experiments assessed the cytotoxic effects of related compounds on cancer cell lines, demonstrating that certain structural modifications led to increased potency against specific cancer types .

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